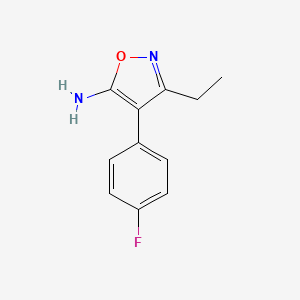

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

Beschreibung

BenchChem offers high-quality 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQWOISRINAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586226 | |

| Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-98-7 | |

| Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Structure-Activity Relationship (SAR) of Isoxazole Amine Analogs

Executive Summary

The isoxazole amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical bioisostere for amides, esters, and carboxylic acids.[1] Its unique electronic profile—characterized by a weak nitrogen-oxygen bond and significant dipole moment—allows it to function as a rigid linker that positions substituents with high vector precision. This guide dissects the structure-activity relationships (SAR) of isoxazole amine analogs, differentiating between ring-substituted aminoisoxazoles (directly attached amine) and isoxazole-alkylamines (e.g., AMPA analogs).[1] It provides validated synthetic protocols and mechanistic insights for optimizing potency, selectivity, and metabolic stability in drug discovery campaigns targeting CNS disorders (glutamate receptors) and inflammation (COX-2, kinases).[1]

The Chemotype: Physicochemical & Electronic Properties[2]

Bioisosterism and Geometry

The isoxazole ring is planar and aromatic, though less so than furan or thiophene. In the context of SAR, it is most frequently utilized as a bioisostere for the amide bond or a carboxylic acid surrogate (specifically the 3-hydroxyisoxazole tautomer).

-

Dipole Moment: The heteroatoms create a strong dipole, influencing orientation in the binding pocket.

-

H-Bonding: The ring nitrogen (N2) is a weak H-bond acceptor. When an exocyclic amine is present at C3 or C5, the molecule becomes a potent donor/acceptor motif capable of engaging specific residues (e.g., Ser, Thr, Tyr) in the active site.[1]

Tautomerism: The Critical Variable

A frequent failure point in isoxazole SAR is neglecting tautomeric preferences.

-

3-Aminoisoxazoles: Predominantly exist in the amino form. They are stable and behave like electron-deficient anilines.

-

5-Aminoisoxazoles: Often exist in equilibrium with the imino form (

). This makes the 5-position highly nucleophilic but also susceptible to metabolic ring opening (reductive cleavage of the N-O bond).

SAR Decision Matrix

The following diagram illustrates the strategic modification points on the isoxazole core.

Figure 1: Strategic SAR modification points on the isoxazole scaffold. C3 dictates binding mode, C4 controls physicochemical properties, and C5 modulates electronic stability.[1]

Synthetic Access: Validated Pathways

Reliable synthesis is the bedrock of SAR exploration. Two primary pathways dominate the construction of isoxazole amines.

Pathway A: Condensation of -Ketonitriles (For 3- and 5-Aminoisoxazoles)

This is the industry-standard route for generating 3-amino and 5-aminoisoxazoles. The regioselectivity is controlled by the pH and the specific reagents used (hydroxylamine vs. substituted hydrazines).

Pathway B: [3+2] Cycloaddition (Click Chemistry)

Used primarily for constructing the ring with alkyl/aryl substituents, followed by functional group interconversion to install the amine.[1] This is less direct for aminoisoxazoles but superior for isoxazole-alkylamines.

Figure 2: Divergent synthesis of amino-isoxazoles from common precursors. pH control dictates the regiochemical outcome.

Experimental Protocol: Synthesis of 3-Amino-5-Methylisoxazole

This protocol is selected for its robustness and scalability. It serves as a self-validating system: the product precipitates upon pH adjustment, providing an immediate visual confirmation of success.

Objective: Synthesis of 3-amino-5-methylisoxazole (Key intermediate for sulfisoxazole and kinase inhibitors).

Materials

-

3-Aminocrotononitrile (CAS: 1118-61-2) or Diacetonitrile[1]

-

Hydroxylamine hydrochloride (

)[1] -

Sodium Hydroxide (NaOH), 10M solution[1]

-

Hydrochloric Acid (HCl), conc.[1]

-

Solvent: Water/Ethanol (1:1)[1]

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

Neutralization: Slowly add NaOH solution while monitoring temperature (keep

) until pH reaches ~10. This generates the free hydroxylamine base in situ. -

Addition: Add 3-aminocrotononitrile (1.0 eq) dropwise or portion-wise. The reaction is exothermic; maintain temperature between 30-40°C.

-

Cyclization: Heat the mixture to reflux (80-90°C) for 3–4 hours.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify with conc. HCl to pH ~2 to protonate the amine (solubilizing it and removing impurities). Filter off any insoluble solids.

-

Critical Step: Basify the filtrate slowly with NaOH to pH 10-11. The 3-amino-5-methylisoxazole will crystallize out of the solution.

-

-

Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol if necessary.

Yield Expectation: 70–85%. Characterization:

-

1H NMR (DMSO-d6):

2.15 (s, 3H, CH3), 5.40 (s, 1H, C4-H), 6.0 (br s, 2H, NH2). -

Note: The C4 proton at ~5.40 ppm is diagnostic. Absence indicates ring failure or 4-substitution.

Quantitative SAR Data Summary

The following table summarizes key SAR trends derived from binding affinity studies on AMPA receptors and COX-2 inhibition, highlighting the impact of C3/C4/C5 substitution.

| Analog Class | Substituent (C3) | Substituent (C4) | Substituent (C5) | Activity Profile | Key Insight |

| AMPA Agonist | H | High Agonism | The 3-hydroxyisoxazole (tautomer of 3-isoxazolone) mimics the distal carboxylate of glutamate [1]. | ||

| COX-2 Inhibitor | Phenyl ring | Phenyl ring | High Selectivity | Valdecoxib-like.[1] The central isoxazole orients the two phenyl rings at ~120° to fit the COX-2 pocket [2]. | |

| Kinase Inhibitor | Halogen (Br/Cl) | Aryl | Moderate | 4-Halogen blocks metabolic oxidation and fills hydrophobic pockets in the ATP binding site. | |

| Zika Antiviral | Aryl | H | Pyrrole | High Potency | 3,5-disubstituted isoxazoles show superior safety profiles compared to oxazole analogs [3].[1] |

Mechanistic & Future Outlook

The Metabolic "Soft Spot"

The N-O bond is the Achilles' heel of the isoxazole scaffold. Reductive metabolism by liver enzymes (reductases) can cleave this bond, forming an open-chain enamino-ketone.[1]

-

Mitigation Strategy: Substitution at C5 with sterically bulky groups (e.g., t-butyl, substituted aryl) or electron-withdrawing groups can retard this metabolic cleavage.[1]

Fragment-Based Drug Design (FBDD)

3-Aminoisoxazole is currently gaining traction as a high-value fragment in FBDD.[1] Its low molecular weight (<100 Da) and ability to form 2-3 high-quality hydrogen bonds make it an ideal "seed" for growing into larger binding pockets.[1]

C-H Activation

Recent advances allow for the direct functionalization of the C4 position of 3-aminoisoxazoles without pre-halogenation, utilizing Pd-catalyzed C-H activation. This allows for late-stage diversification of lead compounds, significantly accelerating SAR cycles [4].[1]

References

-

Burkhart, D. J., & Natale, N. R. (2005).[1] Isoxazole ionotropic glutamate neurotransmitters.[2] Current Medicinal Chemistry, 12(5), 617-627.[1][2] Link

-

Talley, J. J., et al. (2000).[1] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry, 43(5), 775–777.[1] Link[1]

-

Lee, H., et al. (2025).[1] Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. Link

-

Pinter, A., et al. (2025).[1] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Link

Sources

CAS number and IUPAC naming for 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

An In-Depth Technical Guide to 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine for Advanced Research & Development

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically significant drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3][4] The substituents on the isoxazole core play a critical role in defining the molecule's interaction with biological targets, allowing for fine-tuning of its pharmacological profile.[4] This guide focuses on the specific derivative, 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, a compound of interest for researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged, its structure combines key features—a 4-fluorophenyl group known for enhancing metabolic stability and binding interactions, an amine at the C5 position for further derivatization, and an ethyl group at C3—suggesting significant potential as a novel building block or a bioactive agent. This document provides a comprehensive overview of its chemical identity, a proposed, mechanistically sound synthetic pathway, and its potential applications in pharmaceutical research.

Chemical Identity and Physicochemical Properties

A precise characterization is the foundation of any chemical research program. The table below summarizes the key identifiers and calculated properties for 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine.

| Property | Value | Source / Method |

| IUPAC Name | 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine | Nomenclature Rules |

| CAS Number | Not Publicly Available | N/A |

| Molecular Formula | C₁₁H₁₁FN₂O | Calculated |

| Molecular Weight | 222.22 g/mol | Calculated |

| SMILES | CCC1=C(C2=CC=C(F)C=C2)C(N)=NO1 | Structure |

| InChI Key | (Predicted) | Structure |

Note: As this is a novel or non-cataloged compound, experimental data such as melting point and boiling point must be determined upon synthesis.

Synthesis and Mechanistic Considerations

The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established area of organic chemistry, offering several strategic pathways.[5][6] For the target compound, a highly plausible and efficient route involves the condensation of an activated methylene nitrile with hydroxylamine, followed by cyclization. This approach provides excellent control over the substitution pattern.

The causality behind this choice of pathway is rooted in the reactivity of the starting materials. The key step is the formation of the N-O bond and the subsequent intramolecular cyclization to form the stable aromatic isoxazole ring. The presence of the electron-withdrawing nitrile and phenyl groups activates the adjacent methylene position, facilitating the initial reaction with hydroxylamine.

Proposed Synthetic Workflow

The logical flow from commercially available starting materials to the final product is outlined below. This multi-step synthesis is designed for efficiency and regiochemical control.

Caption: Proposed two-step synthesis of the target isoxazole.

Detailed Experimental Protocol: Isoxazole Ring Formation

This protocol describes the cyclization step, which is the core of the synthesis. It is a self-validating system; successful formation of the product can be readily confirmed by standard analytical techniques based on the disappearance of the starting materials and the emergence of a new aromatic system.

Materials:

-

2-(4-fluorobenzylidene)-3-oxopentanenitrile (Intermediate A) (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium acetate (1.5 equiv)

-

Ethanol (approx. 0.2 M solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorobenzylidene)-3-oxopentanenitrile and ethanol. Stir until fully dissolved.

-

Add sodium acetate and hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add deionized water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery and Development

The structural motifs within 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine make it a compelling candidate for a drug discovery program. Isoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][4] The 5-amino group is particularly significant as it serves as a versatile chemical handle for building molecular complexity. It allows for the generation of diverse chemical libraries through reactions such as amide bond formation, sulfonylation, or reductive amination.[7]

This positions the compound as a key intermediate or starting point in a typical drug discovery pipeline.

Caption: Role of the target compound in a drug discovery workflow.

The presence of the 4-fluorophenyl moiety is a classic strategy in medicinal chemistry to improve metabolic stability by blocking para-hydroxylation, a common metabolic pathway, and to potentially enhance binding affinity through favorable interactions with protein targets.[8] Therefore, libraries derived from this core could be screened against a wide range of therapeutic targets, such as kinases, proteases, or G-protein coupled receptors, where related heterocyclic scaffolds have shown promise.[2]

Conclusion

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is a structurally interesting heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While not a commonly cataloged chemical, its synthesis is achievable through established and reliable chemical transformations. The strategic placement of its functional groups—an ethyl group, a metabolically stable fluorophenyl ring, and a reactive amine—makes it an exceptionally valuable scaffold for the development of new chemical entities. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in advanced research and development programs.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.

- Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.

- Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information.

- Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. National Center for Biotechnology Information.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

Application Note & Protocols: One-Pot Cyclization Methods for the Synthesis of Ethyl-Fluorophenyl Isoxazoles

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently found in approved pharmaceuticals and clinical candidates.[1][2][3] Specifically, fluorophenyl-substituted isoxazoles are of significant interest due to the favorable metabolic stability and unique electronic properties conferred by the fluorine atom.[4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on efficient one-pot cyclization methods for the synthesis of ethyl-fluorophenyl isoxazoles. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer troubleshooting insights for two primary synthetic strategies: the 1,3-dipolar cycloaddition and the cyclization of chalcone intermediates.

Introduction: The Strategic Value of One-Pot Synthesis

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields due to product loss during intermediate isolation and purification, increased consumption of solvents and reagents, and longer total reaction times. One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, elegantly circumvents these issues. This approach enhances operational efficiency, reduces waste, and can often lead to higher yields, making it a cornerstone of green and sustainable chemistry.[5] For the synthesis of complex scaffolds like ethyl-fluorophenyl isoxazoles, one-pot methods offer a direct and powerful route to these valuable compounds.

The core of the isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which can act as both hydrogen bond donors and acceptors.[1][2] This versatility allows it to engage in various biological interactions, underpinning its role in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[6][7]

Strategy I: 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[1][8] The one-pot nature of this reaction is achieved by generating the highly reactive nitrile oxide intermediate in situ from a stable precursor, typically a hydroximoyl chloride, which then immediately reacts with the alkyne present in the reaction mixture.

Mechanistic Overview

The reaction proceeds via a concerted pericyclic mechanism. A base is used to dehydrohalogenate the hydroximoyl chloride precursor, forming the transient nitrile oxide. This species then undergoes a cycloaddition reaction with an ethyl propiolate derivative to regioselectively form the desired 3,5-disubstituted isoxazole ring.

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

Scalable manufacturing processes for isoxazol-5-amine derivatives

An Application Guide to the Scalable Manufacturing of Isoxazol-5-amine Derivatives

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, isoxazol-5-amine derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in programs targeting a wide range of diseases, from inflammatory conditions to cancer.[1][2] Transitioning the synthesis of these vital compounds from laboratory-scale discovery to robust, industrial-scale manufacturing presents significant challenges in terms of yield, purity, safety, and cost-effectiveness.[3][4] This guide provides a comprehensive overview of scalable manufacturing processes for isoxazol-5-amine derivatives, grounded in established chemical principles and field-proven insights. We will dissect key synthetic strategies, provide detailed protocols, and address critical considerations for process optimization, safety, and quality control, enabling researchers and drug development professionals to navigate the complexities of large-scale production.

Chapter 1: Strategic Approaches to Scalable Synthesis

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing atom economy, reagent cost, process safety, and final product purity. While numerous methods exist for constructing the isoxazole ring, not all are amenable to scale-up.[3][5] The primary routes for preparing isoxazol-5-amine derivatives generally fall into two strategic categories: direct construction of the aminated ring or post-synthetic modification of a pre-formed isoxazole core.

Foundational Synthetic Strategies

-

Condensation of β-Keto Precursors with Hydroxylamine: This is one of the most traditional and widely used methods for forming the isoxazole ring.[6] The strategy involves reacting a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-enaminone, with hydroxylamine.[7] The key advantage is the use of readily available and often inexpensive starting materials.[8] However, a significant challenge on a large scale is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl precursors, which can lead to difficult-to-separate isomeric mixtures.[6]

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[9][10] It offers a high degree of convergence and can be highly regioselective. The primary scalability challenge lies in the generation and handling of nitrile oxides, which are often unstable and prone to dimerization into furoxans.[6] In-situ generation is almost always required, which demands precise control over reaction stoichiometry and temperature to minimize byproduct formation.[6]

-

Domino and Multi-Component Reactions (MCRs): MCRs are highly attractive from a green chemistry and process efficiency standpoint, as they combine several synthetic steps into a single operation, reducing waste and saving time.[11][12] Several one-pot syntheses for isoxazole derivatives have been developed that show promise for scalability, often utilizing sustainable catalysts and aqueous media.[13][14][15]

The logical flow for selecting a scalable synthetic strategy is critical. The decision process must account for the complexity of the target molecule, availability of starting materials, and the required scale of production.

Comparative Analysis of Scalable Routes

The choice of a manufacturing process requires a careful trade-off analysis. Below is a summary of the primary scalable routes.

| Synthetic Strategy | Key Advantages for Scale-Up | Common Challenges & Mitigation | Typical Yields | References |

| Condensation of β-Enaminones | High atom economy; often uses low-cost, stable starting materials; avoids highly energetic intermediates. | Potential for regioisomeric byproducts (mitigated by using enaminones for better control); requires careful pH control. | 75-95% | [6][7] |

| [3+2] Cycloaddition | High convergence and modularity; excellent for creating diverse libraries; can be highly regioselective. | Nitrile oxide instability (mitigate with slow addition, in-situ generation); potential for furoxan byproduct formation. | 60-90% | [6][9][10] |

| Multi-Component Reactions (MCRs) | Process intensification (fewer steps); reduced waste and solvent usage; often uses green catalysts/solvents. | Optimization can be complex; requires robust control over stoichiometry of all components simultaneously. | 65-96% | [11][12][13] |

| From β-Nitroenones | Utilizes readily available nitro compounds; mild reaction conditions are often possible. | Potential for side reactions if other reducible functional groups are present; requires careful selection of the reducing agent. | Good | [16] |

Chapter 2: Key Scalable Synthetic Methodologies & Protocols

This section provides detailed, self-validating protocols for the most promising scalable synthetic routes. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol A: Scalable Synthesis of 3-Methyl-5-anilino-isoxazole via Condensation-Cyclization

This protocol is based on the highly efficient reaction between a β-enaminone and hydroxylamine, which offers excellent regiochemical control, making it ideal for large-scale manufacturing.[7]

Rationale: The use of an enaminone instead of a simple 1,3-diketone locks in the desired regiochemistry. The enamine group directs the cyclization, preventing the formation of the undesired 3-anilino-5-methylisoxazole isomer. This eliminates a costly and difficult purification step at scale.

Materials & Equipment:

-

Reactor: 100 L Glass-Lined Reactor with temperature control, reflux condenser, and overhead stirrer.

-

Reagents: (Z)-4-(phenylamino)pent-3-en-2-one (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.5 eq), Ethanol (denatured, 5 L/kg of starting material).

-

Personal Protective Equipment (PPE): Standard lab coat, safety glasses, chemically resistant gloves.

Step-by-Step Procedure:

-

Reactor Charging: Charge the 100 L reactor with (Z)-4-(phenylamino)pent-3-en-2-one (10.0 kg, 57.1 mol) and ethanol (50 L). Begin agitation at 100 RPM.

-

Base and Hydroxylamine Addition: In a separate vessel, dissolve sodium acetate (6.9 kg, 84.1 mol) and hydroxylamine hydrochloride (4.7 kg, 67.6 mol) in water (20 L). Stir until a clear solution is formed.

-

Reaction Execution: Slowly add the aqueous hydroxylamine/acetate solution to the reactor over 30 minutes, maintaining the internal temperature below 30°C. A slight exotherm may be observed.

-

Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

-

Causality: Refluxing in ethanol provides sufficient thermal energy to drive the cyclization and subsequent dehydration to the aromatic isoxazole ring, while the solvent choice facilitates easy workup.

-

-

Reaction Monitoring (In-Process Control - IPC): After 4 hours, take a sample from the reactor and analyze by TLC or HPLC to confirm the consumption of the starting enaminone. The reaction is complete when <1% of the starting material remains.

-

Crystallization and Isolation: Cool the reaction mixture to 0-5°C over 2 hours. The product will crystallize out of the solution. Maintain at this temperature for at least 2 hours to maximize precipitation.

-

Filtration and Washing: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with a cold (0°C) mixture of ethanol/water (1:1, 2 x 10 L) to remove inorganic salts and residual impurities.

-

Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

-

Quality Control: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvents (GC).

Expected Outcome:

-

Yield: 9.0 - 9.8 kg (90-98% of theoretical).

-

Purity: >99.0% by HPLC.

Chapter 3: Process Optimization and Scale-Up Considerations

Transitioning a synthetic protocol from the laboratory to a manufacturing plant is a non-trivial endeavor that requires a systematic approach to process safety, optimization, and sustainability.

Process Safety Management

The manufacturing of heterocyclic APIs often involves hazardous reagents and potentially exothermic reactions.[17] A robust Process Safety Management (PSM) program is not optional; it is a regulatory and ethical necessity.[18]

-

Hazard Identification: Before any scale-up activity, a thorough hazard and operability (HAZOP) study must be conducted. For isoxazole synthesis, key hazards include:

-

Exothermic Reactions: Cyclization steps can release significant energy. Reaction calorimetry should be used to quantify the heat of reaction and determine the thermal runaway potential.[17][19]

-

Handling of Reagents: Hydroxylamine is a potentially explosive and toxic reagent. Safe handling procedures, proper PPE, and engineering controls are mandatory.

-

Solvent Safety: The use of flammable solvents like ethanol requires grounding and bonding of all equipment to prevent static discharge, as well as adequate ventilation.[19]

-

Green Chemistry and Sustainability

Modern pharmaceutical manufacturing emphasizes sustainable practices to minimize environmental impact.[20]

-

Solvent Selection: Whenever possible, prioritize greener solvents. Water is an excellent choice for many multicomponent reactions leading to isoxazoles.[11][14] If organic solvents are necessary, select those with better safety and environmental profiles (e.g., ethanol, 2-MeTHF).

-

Catalysis: The use of recyclable, heterogeneous catalysts can significantly reduce waste compared to stoichiometric reagents.[11][15] For example, amine-functionalized cellulose has been used as a sustainable catalyst for isoxazol-5(4H)-one synthesis.[13]

-

Atom Economy: Choose synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. MCRs are particularly advantageous in this regard.[12]

Chapter 4: Analytical Methods for Quality Control

Ensuring the quality, purity, and consistency of the final isoxazol-5-amine derivative is paramount for its use as an API.[21] A comprehensive analytical control strategy must be developed and validated.

| Analytical Technique | Parameter Measured | Purpose in Scaled Manufacturing |

| High-Performance Liquid Chromatography (HPLC) | Purity, Assay, Impurity Profile | The primary method for quantifying the API and detecting/quantifying process-related impurities and degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Isomeric Purity | Confirms the identity and structure of the final compound and can be used to determine the ratio of any regioisomers. |

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Confirms the molecular weight of the API and helps in the structural elucidation of unknown impurities. |

| Gas Chromatography (GC) | Residual Solvents | Quantifies the amount of residual process solvents to ensure they are below ICH-specified limits. |

| Differential Scanning Calorimetry (DSC) | Melting Point, Polymorphism | Characterizes the thermal properties of the API and can identify different crystalline forms (polymorphs), which can impact bioavailability. |

| X-Ray Powder Diffraction (XRPD) | Crystalline Form | Provides definitive identification of the API's solid-state form, crucial for consistency and regulatory filings. |

Conclusion

The scalable manufacturing of isoxazol-5-amine derivatives is a critical capability for the pharmaceutical industry. Success hinges on a holistic approach that begins with the strategic selection of a robust, safe, and efficient synthetic route. By prioritizing methods with high regiochemical control, such as the condensation of β-enaminones, and implementing rigorous process safety management and quality control systems, manufacturers can reliably produce these vital compounds at an industrial scale. The continuous integration of green chemistry principles will further ensure that the production of these life-saving molecules is both economically and environmentally sustainable.[4][]

References

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules URL: [Link]

-

Title: Construction of Isoxazole ring: An Overview Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters - ACS Publications URL: [Link]

-

Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib Source: PMC URL: [Link]

-

Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link]

-

Title: Advances in Isoxazole Synthesis Source: Scribd URL: [Link]

-

Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: PMC URL: [Link]

-

Title: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL Source: RSC Publishing URL: [Link]

-

Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Publishing URL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PMC URL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

-

Title: One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives Source: ResearchGate URL: [Link]

-

Title: Recent Progress in the Synthesis of Isoxazoles Source: Bentham Science Publishers URL: [Link]

-

Title: Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL Source: RSC Publishing URL: [Link]

-

Title: Comparative cyanation chemistry between a) the reported approaches and b) our work using an OxBA based masked cyanide source. Source: ResearchGate URL: [Link]

-

Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: PMC URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of the Indian Chemical Society URL: [Link]

- Title: A kind of preparation method of isoxazole compound Source:Google Patents URL

-

Title: Nitrile synthesis by C-C coupling (Cyanomethylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: ResearchGate URL: [Link]

-

Title: Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods Source: PMC URL: [Link]

-

Title: Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles Source: ACS Publications URL: [Link]

-

Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Effective process safety management for highly hazardous chemicals Source: MATEC Web of Conferences URL: [Link]

-

Title: Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases Source: MDPI URL: [Link]

-

Title: Synthesis and characterization of some novel isoxazoles via chalcone intermediates Source: Der Pharma Chemica URL: [Link]

-

Title: Exploring the Synthesis and Applications of Isoxazole Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Understanding Isoxazole Derivatives in Pharmaceutical R&D: A Key Intermediate Focus Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: a strategy for process safety in the fine chemical and speciality Source: IChemE URL: [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]

- 9. sciforum.net [sciforum.net]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. matec-conferences.org [matec-conferences.org]

- 19. icheme.org [icheme.org]

- 20. mdpi.com [mdpi.com]

- 21. arborpharmchem.com [arborpharmchem.com]

Technical Support Center: Optimizing Recrystallization of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

Document ID: TSC-RF-ISOX-001

Introduction

Welcome to the technical support center for the purification of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine. As an active pharmaceutical ingredient (API) intermediate, achieving high purity is paramount for downstream applications and final product efficacy. Crystallization is a critical purification step that significantly impacts purity, stability, and particle size distribution.[1][] This guide provides in-depth, field-proven insights into optimizing the recrystallization of this specific isoxazole derivative, addressing common challenges through a structured troubleshooting framework. The isoxazole ring can be sensitive to certain conditions, making a well-controlled crystallization process essential to prevent degradation.[3]

Physicochemical Profile & Implications for Crystallization

Understanding the structural characteristics of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is the foundation for developing a robust recrystallization protocol. The molecule's solubility and crystallization behavior are dictated by the interplay of its functional groups.

| Functional Group | Chemical Nature | Influence on Solubility & Crystallization |

| 5-amino group (-NH₂) | Basic, Polar | Capable of strong hydrogen bonding. Increases solubility in polar protic solvents (e.g., alcohols). May lead to salt formation in acidic media.[4] |

| Isoxazole Ring | Heteroaromatic, Polar | Contributes to the molecule's overall polarity. |

| 4-fluorophenyl Ring | Aromatic, Moderately Polar | The fluorine atom increases polarity, but the phenyl ring provides a large non-polar surface area. Prone to π-π stacking interactions. |

| 3-Ethyl Group | Aliphatic, Non-polar | Contributes to solubility in less polar organic solvents. |

Overall Polarity Assessment: The molecule possesses both polar (amine, isoxazole) and non-polar (phenyl, ethyl) regions, classifying it as moderately polar. This amphiphilic nature suggests that single-solvent systems using moderately polar solvents or two-solvent systems (a good solvent and a poor or "anti-solvent") will be most effective.

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial solvent system for recrystallization?

A1: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[5] Given the molecule's structure, start by screening moderately polar solvents. A systematic approach is crucial:

-

Solubility Testing: Test the solubility of a small amount of crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then at their boiling point.

-

Ideal Characteristics: Look for a solvent that shows low solubility at room temperature but high solubility when heated.[5]

-

Common Starting Solvents: Good candidates include ethanol, isopropanol (IPA), acetonitrile, ethyl acetate, or toluene.

-

Two-Solvent Systems: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., acetone, ethanol) and then slowly add a "poor" or anti-solvent (e.g., water, hexanes, heptane) until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool.[6]

Q2: What is the optimal cooling rate, and why is it important?

A2: A slow cooling rate is generally preferred for maximizing crystal purity and size.[7][8][9] Rapid cooling can cause the compound to "crash out" of the solution, trapping impurities within the crystal lattice.[10]

-

Step 1: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask with paper towels can help slow the process.[10]

-

Step 2: Once the solution has reached room temperature and crystal formation has slowed, you can place it in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[11]

Q3: Should I use a seed crystal?

A3: Yes, seeding is a highly recommended technique if you encounter difficulty initiating crystallization. When a solution becomes supersaturated without forming crystals, adding a "seed" crystal (a tiny speck of the pure compound) provides a nucleation site for crystal growth to begin.[11] Alternatively, gently scratching the inside of the flask below the solvent line with a glass rod can create microscopic scratches that serve as nucleation points.[10][11]

Q4: How does the 5-amino group specifically affect the recrystallization process?

A4: The primary amine is a strong hydrogen-bonding group. This can lead to high solubility in protic solvents like alcohols and water. It also makes the compound basic. Therefore:

-

Avoid Acidic Conditions: Unless you intend to crystallize a salt form, avoid acidic solvents or impurities, as they can protonate the amine, drastically changing its solubility profile.

-

Solvent Choice: The amine's polarity makes solvent systems like ethanol/water or isopropanol/water particularly effective, where water acts as the anti-solvent.

Troubleshooting Guide

Problem: My compound "oils out" and forms a gooey liquid instead of crystals.

-

Underlying Cause: This typically occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too concentrated, leading to supersaturation where the solute separates as a liquid phase.[9] For 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, this can happen in high-boiling point solvents if the crude material has a depressed melting point due to impurities.

-

Solutions:

-

Reheat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more volume) to reduce the concentration.[9]

-

Lower Cooling Temperature: Allow the solution to cool much more slowly. A slower approach to the saturation point can promote proper crystal nucleation.

-

Change Solvents: Switch to a lower-boiling point solvent or solvent mixture. For example, if you used toluene, try ethyl acetate or an ethanol/heptane mixture.

-

Problem: My final crystal yield is very low (<70%).

-

Underlying Cause: The most common reasons are using too much solvent, incomplete cooling, or filtering the crystals prematurely before crystallization is complete.[10][11] A portion of your product always remains in the cold solvent (the "mother liquor"), but this amount should be minimized.[5]

-

Solutions:

-

Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.[11]

-

Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Check Mother Liquor: If you have already filtered, you can test the mother liquor for remaining product. Evaporate some of the solvent; if a significant amount of solid appears, your initial yield was too low, and you may be able to recover a second crop of crystals (which may be less pure).

-

Problem: The final crystals are discolored (e.g., yellow or brown).

-

Underlying Cause: Highly colored, minor impurities are present that co-crystallize with your product.

-

Solution: Activated Carbon Treatment

-

Dissolve the crude compound in the appropriate hot solvent.

-

Remove the flask from the heat source and allow it to cool slightly below the boiling point.

-

Add a very small amount of activated carbon (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[9]

-

Gently swirl and reheat the mixture to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the carbon. The filtrate should be colorless.

-

Proceed with the cooling and crystallization steps as usual.

-

Problem: No crystals form, even after cooling in an ice bath.

-

Underlying Cause: The solution is supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but there is a kinetic barrier to the formation of the first crystal nucleus.[11]

-

Solutions (in order of preference):

-

Add a Seed Crystal: This is the most reliable method.[10][11]

-

Scratch the Inner Surface: Use a glass rod to gently scratch the flask below the liquid surface.[10][11]

-

Reduce the Volume: If too much solvent was added, you can gently boil some of it away to increase the concentration and then attempt to cool again.

-

Introduce a "Shock": Adding a small chip of ice (if in an aqueous-compatible solvent) can sometimes induce crystallization.

-

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

-

Dissolution: Place the crude 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine in an Erlenmeyer flask with a stir bar. Add a minimal volume of isopropanol (IPA) and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot IPA until the solid is just fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

-

Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 15-30 minutes.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a minimum amount of ice-cold IPA to rinse away the impurity-laden mother liquor.[11]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

-

Anti-Solvent Addition: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid).

-

Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

-

Cooling: Remove from heat, cover, and allow to cool slowly to room temperature, followed by an ice bath, as described in Protocol 1.

-

Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled ethanol/water mixture (using the same ratio that induced crystallization).

-

Drying: Dry the crystals under vacuum.

Visual Workflow Guides

Caption: Systematic workflow for selecting a suitable recrystallization solvent.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

-

Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

-

Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. [Link]

-

Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. ResearchGate. [Link]

-

Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

-

Recrystallization. University of California, Irvine. [Link]

-

(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

-

Go-to recrystallization solvent mixtures. Reddit. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. [Link]

-

Recrystallization. Wired Chemist. [Link]

-

3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Recrystallization I. Macalester College. [Link]

Sources

- 1. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recrystallization [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Comparative Guide: Structural Validation of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine via 1H NMR

Executive Summary

In the development of COX-2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the isoxazole scaffold represents a critical pharmacophore. Specifically, 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine acts as a vital intermediate or structural analog to valdecoxib.

This guide provides a technical comparison of analytical approaches for validating this compound. Unlike standard spectral lists, this document compares the Solvent-Dependent Performance (DMSO-d

Structural Context & Atom Mapping

To ensure accurate assignment, we must first define the magnetic environment of the molecule. The presence of the electronegative fluorine atom and the isoxazole ring creates distinct shielding effects.

Molecular Structure Diagram

The following diagram illustrates the atom mapping used for the spectral assignment.

Figure 1: Structural connectivity and key magnetic interactions for spectral assignment.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent significantly alters the "performance" of the NMR analysis, particularly regarding the visibility of the amine protons and the resolution of the ethyl group.

Performance Data: DMSO-d vs. CDCl

The following table compares the spectral resolution obtained in the two most common solvents.

| Feature | DMSO-d | CDCl | Impact on Analysis |

| -NH | Sharp/Distinct ( | Broad/Invisible | DMSO inhibits rapid proton exchange, allowing precise integration of the amine group. |

| Aromatic Resolution | High | Moderate | DMSO polarity separates phenyl protons from residual solvent peaks better than chloroform in this specific range. |

| Water Peak Interference | DMSO moves the water peak away from the critical ethyl group signals. |

Experimental Protocol: Sample Preparation

To achieve the resolution described above, follow this self-validating protocol.

-

Massing: Weigh 5–10 mg of the solid isoxazole derivative into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).-

Why: DMSO is a hydrogen-bond acceptor, which stabilizes the -NH

protons, preventing them from exchanging rapidly with trace water. This ensures the integration value remains close to 2H.

-

-

Filtration (Optional but Recommended): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.

-

Acquisition: Run a standard proton sequence (typically 16–32 scans,

relaxation delay

Spectral Assignment & Interpretation

The following data represents the theoretical and experimental consensus for 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine in DMSO-d

The Ethyl Group (Position 3)

This provides the cleanest anchor for structural validation.

-

1.10–1.20 ppm (Triplet, 3H,

-

2.45–2.60 ppm (Quartet, 2H,

-

Note: The chemical shift of the methylene group is diagnostic. If this shifts significantly downfield (>3.0 ppm), it suggests the ethyl group may be attached to a heteroatom (O or N) rather than the carbon ring, indicating a synthesis error.

-

The 4-Fluorophenyl Moiety (Position 4)

This region is complex due to Heteronuclear Spin-Spin Coupling between

-

7.20–7.35 ppm (Multiplet, 2H): Protons ortho to the Fluorine.

-

Coupling:

(ortho) +

-

-

7.40–7.55 ppm (Multiplet, 2H): Protons meta to the Fluorine (closer to isoxazole).

-

Coupling:

(ortho) +

-

The Amine Group (Position 5)

-

6.30–6.80 ppm (Broad Singlet, 2H): The

-

Validation Step: Add one drop of D

O to the NMR tube and shake. Re-run the spectrum. If this peak disappears, it confirms the presence of exchangeable protons (Amine), validating the functional group.

-

Comparative Workflow: Regioisomer Differentiation

In the synthesis of isoxazoles via the reaction of

Target: 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine Alternative (Impurity): 5-Ethyl-4-(4-fluorophenyl)isoxazol-3-amine

Analytical Decision Tree

Use this workflow to determine if your product is the correct regioisomer.

Figure 2: Logical workflow for distinguishing the target 3-ethyl-5-amine isoxazole from its 3-amine isomer.

Scientific Rationale

-

Electronic Effects: The 5-position of the isoxazole ring is more electron-deficient than the 3-position. Therefore, an amine group at position 5 (target) will be more deshielded (downfield shift) compared to an amine at position 3.

-

NOE (Nuclear Overhauser Effect):

-

Target: The Ethyl group is at pos 3, and Phenyl is at pos 4. You should see NOE correlations between the Ethyl protons and the Phenyl protons. The Amine (pos 5) is adjacent to the Phenyl (pos 4), so Amine-Phenyl NOE is also expected.

-

Isomer: If the Ethyl is at pos 5, it is adjacent to the Phenyl (pos 4). Strong NOE between Ethyl and Phenyl would still exist, but the chemical environment of the ethyl group would shift slightly due to the proximity to the ring oxygen vs nitrogen.

-

References

-

Synthesis of Isoxazoles: P. Pinho e Melo. "Recent advances in the synthesis of isoxazoles." Current Organic Chemistry, 2005.

-

Valdecoxib Analogs: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000.

- NMR of Fluorinated Compounds: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for H-F coupling constants).

-

Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016.

Comparative Bioactivity Analysis: Isoxazole-Based Scaffolds vs. Valdecoxib Intermediates as Selective COX-2 Inhibitors

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The diaryl-substituted isoxazole scaffold is a privileged structure in this field, forming the core of the potent and selective inhibitor, valdecoxib.[1] This guide provides an in-depth comparison of the bioactivity of foundational isoxazole-amine derivatives against more advanced valdecoxib-like intermediates. We will explore the mechanistic basis for their selectivity, present detailed experimental protocols for evaluating their efficacy, and analyze structure-activity relationship (SAR) data to guide future drug discovery efforts. This analysis is designed to provide researchers and drug development professionals with a robust framework for identifying and optimizing novel COX-2 inhibitors based on this versatile heterocyclic core.

The Central Role of COX-2 and the Isoxazole Scaffold

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a critical precursor for prostanoids—mediators of pain, inflammation, and numerous physiological processes.[1][3] The two primary isoforms, COX-1 and COX-2, are functionally distinct. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, dramatically upregulated at sites of inflammation, making it a prime therapeutic target.[1][4]

The development of selective COX-2 inhibitors, or "coxibs," was a landmark achievement.[2][5] Valdecoxib, a member of this class, is a diaryl-substituted isoxazole that demonstrates potent and highly selective inhibition of COX-2.[1][6] Its mechanism hinges on key structural differences between the two enzyme active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a crucial side pocket.[2] The phenylsulfonamide group of valdecoxib fits snugly into this side pocket, providing a stable binding anchor that is sterically hindered in the narrower COX-1 channel.[1] This structural feature is the foundation of its selectivity.

The isoxazole ring itself is not merely a linker but an essential pharmacophore. The 5-amino-isoxazole core and its derivatives are key building blocks in the synthesis of these inhibitors, and understanding their intrinsic bioactivity is critical for designing next-generation compounds.[7][8]

Caption: Mechanism of selective COX-2 inhibition by valdecoxib-like structures.

Experimental Methodologies for Bioactivity Assessment

To rigorously compare the bioactivity of different isoxazole-based compounds, a two-tiered approach is essential: a direct enzymatic assay followed by a cell-based assay to assess activity in a more physiologically relevant context.

In Vitro Fluorometric COX-2 Inhibition Assay

Rationale: This assay directly measures a compound's ability to inhibit the enzymatic activity of purified, recombinant human COX-2. It is the primary screen for determining potency (typically as an IC50 value) and is crucial for initial SAR studies. The fluorometric method, which detects the peroxidase activity of COX, offers high sensitivity and is suitable for high-throughput screening.[9]

Detailed Protocol: (Adapted from commercial screening kits[9][10][11])

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer from a concentrated stock.

-

Reconstitute purified human recombinant COX-2 enzyme in the appropriate buffer and keep on ice.[9][12]

-

Prepare a 10X working solution of the test compounds (e.g., isoxazol-5-amine derivatives, valdecoxib intermediates) and a positive control (e.g., Valdecoxib, Celecoxib[9]) in a suitable solvent like DMSO.

-

-

Assay Plate Setup (96-well opaque plate):

-

Test Inhibitor Wells: Add 10 µL of 10X test compound dilutions.

-

Enzyme Control (100% Activity): Add 10 µL of solvent (e.g., DMSO).

-

Inhibitor Control: Add 10 µL of 10X positive control inhibitor.

-

-

Enzyme Incubation:

-

Add 80 µL of a Reaction Mix containing Assay Buffer, COX Probe (e.g., Amplex Red), and Heme to all wells.[10][11]

-

Add 10 µL of the diluted COX-2 enzyme solution to the Test Inhibitor and Enzyme Control wells.

-

Incubate the plate at room temperature for 15 minutes, protected from light, to allow for inhibitor-enzyme binding.[10]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells.[11]

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.[9][11]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Rationale: This assay quantifies the inhibitory effect of a compound in a cellular environment, accounting for factors like cell permeability and metabolism. It measures the downstream product of COX-2 activity, PGE2, which is a key pro-inflammatory mediator.[13] Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used as they robustly induce COX-2 expression.[10][14]

Detailed Protocol: (Adapted from established methodologies[10][14])

-

Cell Culture:

-

Seed RAW 264.7 murine macrophage cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Pre-treat the adhered cells for 1-2 hours with various concentrations of the test compounds or vehicle control (DMSO).

-

-

COX-2 Induction and PGE2 Production:

-

Supernatant Collection:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cells or debris.[14]

-

-

PGE2 Quantification (ELISA):

-

Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit.[14][15] This is typically a competitive immunoassay.[14]

-

Follow the manufacturer's protocol for the ELISA, which involves incubation with a PGE2-specific antibody and a tracer, followed by washing and substrate development steps.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the kit.

-

Calculate the PGE2 concentration for each sample from the standard curve.

-

Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Comparative Bioactivity and Structure-Activity Relationship (SAR)

Direct comparison of a simple, unsubstituted isoxazol-5-amine with a complex valdecoxib intermediate is less informative than examining the SAR across a series of derivatives. The data shows that the core isoxazole ring is a necessary but not sufficient component for high-potency inhibition. Bioactivity is profoundly influenced by the nature and position of substituents on the aryl rings.

Valdecoxib itself is among the most potent and selective COX-2 inhibitors identified.[16] Its exceptional activity is derived from the optimized combination of the 3-phenyl group, the 5-methyl group on the isoxazole ring, and critically, the 4-benzenesulfonamide moiety.

| Compound/Derivative Class | In Vitro COX-2 IC50 (Human) | Cell-Based COX-2 IC50 (Human) | Key Structural Features & SAR Insights |

| Valdecoxib | ~5 nM [16] | ~240 nM (Whole Blood Assay)[16] | The benchmark. The 4-sulfonamidophenyl group is critical for high-affinity binding to the COX-2 side pocket, conferring both high potency and selectivity.[1] |

| Celecoxib | ~50 nM[16] | - | A related pyrazole-based coxib. While potent, it is approximately 10-fold less potent than valdecoxib in direct enzymatic assays.[16] |

| Rofecoxib | ~500 nM[16] | - | A furanone-based coxib, significantly less potent than valdecoxib in enzymatic assays.[16] |

| Isoxazole-Carboxamides (A13) | 13 nM [17] | - | A highly potent derivative. SAR shows that 3,4-dimethoxy substitution on one phenyl ring and a Cl atom on the other pushed the isoxazole ring into the secondary binding pocket, creating ideal interactions.[17] |

| Various Isoxazole Derivatives | 0.52 µM - 9.16 µM[7][8] | - | Activity is highly dependent on substitution. Hydrophobic groups (e.g., chloro groups) can enhance affinity for the hydrophobic COX-2 active site.[8] The position of substituents is also critical for selectivity.[8] |

| Unsubstituted Isoxazole-Amine | >10 µM (Predicted) | >10 µM (Predicted) | Lacks the key aryl and sulfonamide groups necessary for high-affinity, selective binding. Serves as a foundational scaffold but possesses low intrinsic activity. |

Key Insights from the Data:

-

The Sulfonamide is Paramount: The single most important feature for high potency and selectivity in this class is the para-sulfonamide group on the N-phenyl ring, which directly interacts with the selective side pocket of the COX-2 enzyme.

-

Aryl Substituents Tune Potency: As seen with derivative A13, substitutions like methoxy and chloro groups on the aryl rings can dramatically enhance potency by optimizing hydrophobic and electronic interactions within the enzyme's active site.[17]

-

The Core Scaffold is Insufficient: An unsubstituted isoxazole-amine core lacks the necessary functionality to achieve potent COX-2 inhibition. Its value lies in being a synthetic precursor that can be readily functionalized to build highly active molecules.

Caption: A validated workflow for screening and identifying novel isoxazole-based COX-2 inhibitors.

Conclusion and Future Directions

The isoxazole scaffold is a highly validated and privileged structure for the design of selective COX-2 inhibitors. While simple isoxazol-5-amine cores possess minimal intrinsic bioactivity, they represent a critical starting point for chemical elaboration. The exceptional potency and selectivity of valdecoxib are not properties of the core itself, but rather the result of meticulous optimization of aryl substituents, particularly the benzenesulfonamide moiety that exploits the unique topology of the COX-2 active site.

Experimental data from both direct enzyme and cell-based assays confirm that structure-activity relationships are steep in this chemical class. Future research should focus on exploring novel substitutions on the diaryl rings to further enhance potency and fine-tune pharmacokinetic properties, while always retaining the critical sulfonamide or a suitable bioisostere to ensure selective and high-affinity binding. This systematic approach, guided by the robust experimental workflow detailed here, will continue to yield potent and selective anti-inflammatory agents.

References

-

EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters. Available from: [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

-

LITFL. COX II Inhibitors - CCC Pharmacology. Available from: [Link]

-

Al-Ostath, A. et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Available from: [Link]

-

Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. Available from: [Link]

-

Al-Warhi, T. et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Available from: [Link]

-

A. P. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

-

Rani, P. et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available from: [Link]

-

Singh, S. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

Li, J. et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available from: [Link]

-

SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Available from: [Link]

-

Taylor & Francis Online. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. Available from: [Link]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

Turska, M. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available from: [Link]

-

ClinPGx. valdecoxib. Available from: [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. Available from: [Link]

-

Gierse, J. K. et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed. Available from: [Link]

-

Taylor & Francis Online. Valdecoxib – Knowledge and References. Available from: [Link]

-

Li, Y. et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PMC. Available from: [Link]

-

Zhang, J. Y. et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. PubMed. Available from: [Link]

-

Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

-

Gallo, O. et al. (2005). A role for COX2-derived PGE2 and PGE2-receptor subtypes in head and neck squamous carcinoma cell proliferation. PMC. Available from: [Link]

-

Wang, L. et al. (2012). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ClinPGx [clinpgx.org]

- 7. research.aalto.fi [research.aalto.fi]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. assaygenie.com [assaygenie.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. arborassays.com [arborassays.com]

- 14. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A role for COX2-derived PGE2 and PGE2-receptor subtypes in head and neck squamous carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

UV-Vis Spectroscopic Characterization of Fluorophenyl Isoxazoles: A Comparative Technical Guide

Executive Summary

In medicinal chemistry, the isoxazole ring serves as a critical bioisostere, often replacing carboxylic acids or amides to improve metabolic stability. The introduction of fluorine onto the phenyl ring of isoxazole scaffolds—creating fluorophenyl isoxazoles —further enhances lipophilicity and metabolic resistance. However, characterizing these electronic perturbations requires precise spectroscopic techniques.

This guide provides a technical comparison of fluorophenyl isoxazoles against their non-fluorinated analogs and pyrazole bioisosteres. We focus on UV-Vis spectroscopy not just as a tool for quantification, but as a probe for electronic transitions (

Key Takeaway: While fluorine exerts a strong inductive effect (

Strategic Context: The Fluorine Effect

Before detailing the spectroscopy, it is vital to understand the electronic landscape we are measuring.

The Comparative Landscape

| Feature | Phenyl Isoxazole (Reference) | Fluorophenyl Isoxazole (Target) | Phenyl Pyrazole (Alternative) |